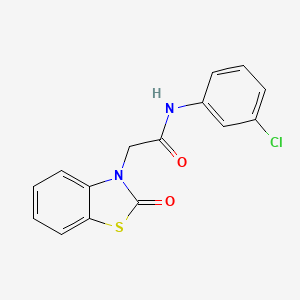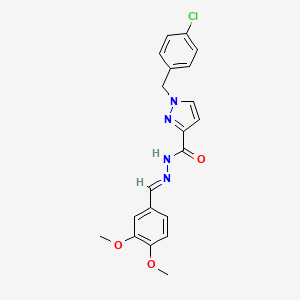
2,2,5-trimethyl-4-hexenal semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Semicarbazones are typically synthesized from aldehydes or ketones. A study by Fesenko and Shutalev (2022) discusses a general approach to synthesizing cyclic bis-semicarbazones, which could provide insights into the synthesis methods for 2,2,5-trimethyl-4-hexenal semicarbazone (Fesenko & Shutalev, 2022).
Molecular Structure Analysis
The molecular structure of semicarbazones can be elucidated using various spectroscopic techniques. Beraldo et al. (2001) performed spectral studies on semicarbazones, which might be relevant for understanding the molecular structure of this compound (Beraldo, Nacif, & West, 2001).
Chemical Reactions and Properties
Semicarbazones, including this compound, can undergo various chemical reactions, contributing to their diverse applications. The study by Fesenko and Shutalev (2019) on the synthesis of 4-(tosylmethyl)semicarbazones and their use in amidoalkylation reactions can provide insights into the chemical reactivity of semicarbazones (Fesenko, Yankov, & Shutalev, 2019).
Physical Properties Analysis
The physical properties of semicarbazones can be studied through techniques like X-ray crystallography, as demonstrated in the work by Fun et al. (2009), where they analyzed the crystal structure of a semicarbazone compound (Fun, Quah, Padaki, Malladi, & Isloor, 2009).
Chemical Properties Analysis
The chemical properties of semicarbazones, such as reactivity and stability, are essential for understanding their applications. The study of cadmium(II) complexes derived from semicarbazones by Reena, Seena, and Kurup (2008) could provide valuable information on the chemical behavior of this compound (Reena, Seena, & Kurup, 2008).
Applications De Recherche Scientifique
Interdisciplinary Approach in Chemistry Education
Semicarbazones, including derivatives like 2,2,5-trimethyl-4-hexenal semicarbazone, are integral in the interdisciplinary educational approaches in chemistry. They serve as exemplary molecules in experimental classes of organic and medicinal chemistry due to their chemical and pharmacological properties. An interdisciplinary didactic sequence involving the synthesis, physicochemical characterization, and in silico pharmacokinetic properties evaluation of semicarbazones enhances undergraduate students' understanding of drug development processes. This educational approach integrates knowledge from organic chemistry, physical chemistry, pharmacology, and computational chemistry, providing a holistic view of medicinal chemistry (Oliveira et al., 2023).
Anticonvulsant Properties
Semicarbazones have been extensively investigated for their anticonvulsant properties over the last fifteen years. A specific semicarbazone compound, 4-(4-Flurophenoxy) benzaldehyde semicarbazone, emerged as a lead molecule, demonstrating potent antiepileptic properties with a significant protective index higher than several well-known anticonvulsants. This compound acts as a potent sodium channel blocker and also inhibits GABA-transaminase, suggesting semicarbazones' potential in developing new anticonvulsant drugs (Pandeya, 2012).
Psychotropic Activity
Research on azomethine derivatives of thiophene, including semicarbazone derivatives, has shown that these compounds exhibit psychotropic activity. Specific substitutions, such as the tert-butyl group, have been found to potentiate the compounds' toxicity, while others like trimethylsilyl-and tert-butyl semicarbazones show elevated neurotropic activity, indicating the versatility of semicarbazones in developing psychotropic agents (Khokhlova et al., 1995).
Antiproliferative and Proapoptotic Properties
New thiosemicarbazones derived from natural aldehydes have been synthesized and characterized for their antiviral, antibacterial, and antitumor properties. Some nickel(II) and copper(II) complexes of these thiosemicarbazones show promising antiproliferative and proapoptotic activities, indicating the potential for developing compounds with significant therapeutic benefits (Belicchi Ferrari et al., 2002).
Binding to Human Serum Albumin
Studies on the binding characteristics of thiosemicarbazone derivatives to human serum albumin (HSA) provide insights into the pharmacokinetic mechanisms of these drugs. Understanding how thiosemicarbazone derivatives interact with HSA through quenching mechanisms, binding kinetics, and structural changes aids in the development of compounds with enhanced therapeutic efficacy and reduced toxicity (Karthikeyan et al., 2016).
Safety and Hazards
While specific safety and hazard information for “2,2,5-trimethyl-4-hexenal semicarbazone” is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
[(E)-2,2,5-trimethylhex-4-enylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(2)5-6-10(3,4)7-12-13-9(11)14/h5,7H,6H2,1-4H3,(H3,11,13,14)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCGRCUMVCFQM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(C)(C)/C=N/NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)
![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)